An In-Depth Technical Guide to the Physical Properties of Ethyl 4-acetyl-1H-pyrrole-2-carboxylate
An In-Depth Technical Guide to the Physical Properties of Ethyl 4-acetyl-1H-pyrrole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Ethyl 4-acetyl-1H-pyrrole-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to the versatile reactivity of its pyrrole core. A comprehensive understanding of its physical properties is paramount for its effective application in synthesis, formulation, and as a scaffold in drug design. This guide provides a detailed examination of the key physical and spectroscopic properties of Ethyl 4-acetyl-1H-pyrrole-2-carboxylate, offering both theoretical and practical insights. Each section includes field-proven experimental protocols to enable researchers to accurately determine these properties, ensuring reproducibility and reliability in their work.
Introduction: The Significance of Ethyl 4-acetyl-1H-pyrrole-2-carboxylate
The pyrrole ring is a fundamental structural motif in a vast array of biologically active molecules, including heme, chlorophyll, and numerous pharmaceuticals. The specific substitution pattern of Ethyl 4-acetyl-1H-pyrrole-2-carboxylate, featuring both an electron-withdrawing acetyl group and an ethyl ester, modulates the electron density of the pyrrole ring, influencing its reactivity and intermolecular interactions. These characteristics make it a valuable building block for the synthesis of more complex molecular architectures. A thorough characterization of its physical properties is the foundational step in unlocking its full potential in drug development and materials science.
Molecular and Chemical Identity
A clear identification of the molecule is crucial before delving into its physical properties.
| Identifier | Value | Source |
| IUPAC Name | ethyl 4-acetyl-1H-pyrrole-2-carboxylate | [1] |
| CAS Number | 119647-69-7 | [1][2] |
| Molecular Formula | C₉H₁₁NO₃ | [1][2] |
| Molecular Weight | 181.19 g/mol | [1][2] |
| Canonical SMILES | CCOC(=O)C1=CC(=CN1)C(=O)C | [1] |
| InChI Key | PHZSCVNFRGWVRI-UHFFFAOYSA-N | [1] |
Physicochemical Properties
The physicochemical properties of a compound govern its behavior in various environments, which is critical for applications ranging from reaction kinetics to bioavailability.
Melting Point
The melting point is a critical indicator of a compound's purity and the strength of its crystal lattice. While no experimentally determined melting point for Ethyl 4-acetyl-1H-pyrrole-2-carboxylate is readily available in the cited literature, a sharp melting point range is expected for a pure, crystalline sample. For comparison, related pyrrole derivatives exhibit a wide range of melting points depending on their substitution patterns.
Experimental Protocol: Melting Point Determination
This protocol describes the determination of the melting point range using a standard capillary melting point apparatus.
-
Instrumentation: Capillary melting point apparatus (e.g., Mel-Temp or similar).
-
Materials:
-
Dry, purified Ethyl 4-acetyl-1H-pyrrole-2-carboxylate.
-
Melting point capillary tubes (sealed at one end).
-
-
Procedure:
-
Sample Preparation: Finely powder a small amount of the dry sample.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm height) of the compound into the sealed end.
-
Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.
-
Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting range. This helps in saving time for the accurate determination.
-
Accurate Determination: Use a fresh sample and heat at a slow rate (1-2 °C per minute) as the temperature approaches the approximate melting point.
-
Observation: Record the temperature at which the first liquid droplet appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the compound.
-
Boiling Point
The boiling point of Ethyl 4-acetyl-1H-pyrrole-2-carboxylate is not documented in the provided search results. Due to its molecular weight and polar functional groups, it is expected to have a relatively high boiling point, likely requiring vacuum distillation to prevent decomposition.
Solubility Profile
The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The predicted LogP (partition coefficient) for Ethyl 4-acetyl-1H-pyrrole-2-carboxylate suggests moderate lipophilicity.
| Parameter | Predicted Value |
| LogP | 1.394 |
This value indicates that the compound is likely to be soluble in a range of organic solvents.
Experimental Protocol: Qualitative Solubility Determination
This protocol provides a systematic approach to determine the solubility of the compound in various solvents.
-
Materials:
-
Ethyl 4-acetyl-1H-pyrrole-2-carboxylate.
-
A selection of solvents: Water, Diethyl ether, 5% aq. HCl, 5% aq. NaOH, 5% aq. NaHCO₃, and common organic solvents (e.g., Ethanol, Methanol, Dichloromethane, Acetone).
-
Small test tubes.
-
-
Procedure:
-
Add approximately 25 mg of the compound to a test tube.[3]
-
Add 0.75 mL of the chosen solvent in portions, shaking vigorously after each addition.[3]
-
Observe if the compound dissolves completely.
-
For water-insoluble compounds, proceed to test solubility in acidic and basic solutions to identify potential acidic or basic functional groups.[4][5]
-
Record the results as soluble, partially soluble, or insoluble for each solvent.
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Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrrole ring protons, the ethyl group protons of the ester, and the methyl protons of the acetyl group. The chemical shifts and coupling patterns will be indicative of the electronic environment of each proton.
-
¹³C NMR: The carbon NMR spectrum will show unique resonances for each carbon atom in the molecule, including the carbonyl carbons of the ester and acetyl groups, the sp² carbons of the pyrrole ring, and the sp³ carbons of the ethyl group.
Experimental Protocol: NMR Spectroscopic Analysis
-
Instrumentation: A high-field NMR spectrometer (e.g., 400-600 MHz).
-
Materials:
-
High purity (>95%) Ethyl 4-acetyl-1H-pyrrole-2-carboxylate.
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
NMR tubes.
-
-
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.[6]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument parameters. Two-dimensional NMR experiments like COSY and HSQC can be performed for unambiguous signal assignment.
-
Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain high-quality spectra for analysis.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.
Expected Characteristic Absorptions:
| Functional Group | Wavenumber (cm⁻¹) |
| N-H stretch (pyrrole) | ~3300 |
| C=O stretch (ester) | ~1700-1720 |
| C=O stretch (ketone) | ~1660-1680 |
| C-N stretch | ~1300-1400 |
| C-O stretch (ester) | ~1100-1300 |
Experimental Protocol: FT-IR Analysis (Thin Solid Film Method)
This method is suitable for non-volatile solid compounds.
-
Instrumentation: FT-IR spectrometer.
-
Materials:
-
Ethyl 4-acetyl-1H-pyrrole-2-carboxylate.
-
Volatile solvent (e.g., dichloromethane or acetone).[7]
-
Salt plates (e.g., NaCl or KBr).
-
-
Procedure:
-
Dissolve a small amount of the solid sample in a few drops of a suitable volatile solvent.[7]
-
Apply a drop of the solution onto a clean salt plate.
-
Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[7]
-
Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. The PubChem entry for Ethyl 4-acetyl-1H-pyrrole-2-carboxylate indicates the availability of GC-MS data.[1]
-
Expected Molecular Ion Peak (M⁺): m/z = 181.07.
-
Fragmentation Pattern: The fragmentation pattern will provide structural information. Expected fragments would arise from the loss of the ethoxy group from the ester, the ethyl group, and the acetyl group.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol is suitable for volatile and thermally stable compounds.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Materials:
-
Ethyl 4-acetyl-1H-pyrrole-2-carboxylate.
-
High-purity solvent (e.g., methanol or dichloromethane).
-
-
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable volatile solvent.[8]
-
GC Separation: Inject a small volume of the solution into the GC. The compound will be separated from any impurities on the GC column. The choice of the stationary phase is critical for good separation.[8]
-
MS Detection: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron ionization), and the mass-to-charge ratio of the resulting ions is measured.
-
Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and study the fragmentation pattern to confirm the structure.
-
Crystallographic Data
While no specific crystal structure data for Ethyl 4-acetyl-1H-pyrrole-2-carboxylate was found, studies on closely related compounds like ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate reveal that these molecules can form dimers in the solid state through hydrogen bonding between the pyrrole N-H and the carbonyl oxygen of the ester group.[9] Such intermolecular interactions significantly influence the physical properties of the compound in the solid state.
Conclusion
References
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Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
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Northern Illinois University. (n.d.). FT-IR sample preparation. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]
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ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?. Retrieved from [Link]
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Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
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Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
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Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 4-acetyl-1H-pyrrole-2-carboxylate. Retrieved from [Link]
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Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]
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PhotoMetrics, Inc. (n.d.). Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]
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ResearchGate. (2002). Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate. Retrieved from [Link]
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PubMed Central. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Retrieved from [Link]
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ChemSynthesis. (n.d.). ethyl 1-acetyl-4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate. Retrieved from [Link]
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